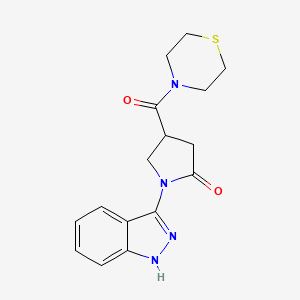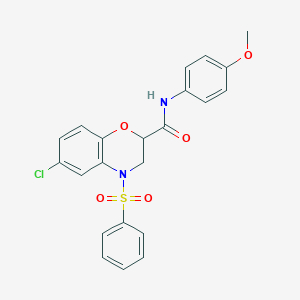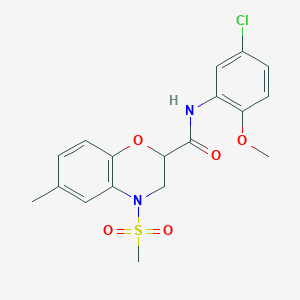
1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-インダゾール-3-イル)-4-(チオモルホリン-4-イルカルボニル)ピロリジン-2-オンは、インダゾール環、チオモルホリン環、ピロリジノン環を特徴とする複雑な有機化合物です。このような構造を持つ化合物は、その潜在的な生物活性のために、医薬品化学においてしばしば注目されています。
2. 製法
合成経路と反応条件
1-(2H-インダゾール-3-イル)-4-(チオモルホリン-4-イルカルボニル)ピロリジン-2-オンの合成は、通常、多段階の有機合成を伴います。プロセスは、インダゾール環の調製から始まり、続いてチオモルホリン環の形成、そして最後にピロリジノン環の構築が行われます。各段階には、触媒、溶媒、温度制御などの特定の試薬と条件が必要です。
工業生産方法
このような化合物の工業生産方法は、しばしば収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路を最適化することを伴います。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
1-(2H-インダゾール-3-イル)-4-(チオモルホリン-4-イルカルボニル)ピロリジン-2-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基に置き換える。
一般的な試薬と条件
これらの反応の一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:アジ化ナトリウム)などがあります。温度、圧力、溶媒選択などの反応条件は、目的の変換を実現するために不可欠です。
主要生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応は分子に新しい官能基を導入する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスを研究するためのプローブとして。
医学: 疾患の治療のための潜在的な治療薬として。
産業: 医薬品や農薬の製造における中間体として。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the indazole ring, followed by the formation of the thiomorpholine ring, and finally the construction of the pyrrolidinone ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
1-(2H-インダゾール-3-イル)-4-(チオモルホリン-4-イルカルボニル)ピロリジン-2-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この相互作用は生物学的経路を調節し、治療効果をもたらす可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
類似の化合物には、他のインダゾール誘導体、チオモルホリン誘導体、ピロリジノン誘導体などがあります。例としては、以下が挙げられます。
- 1-(2H-インダゾール-3-イル)-4-(モルホリン-4-イルカルボニル)ピロリジン-2-オン
- 1-(2H-インダゾール-3-イル)-4-(ピペリジン-4-イルカルボニル)ピロリジン-2-オン
独自性
1-(2H-インダゾール-3-イル)-4-(チオモルホリン-4-イルカルボニル)ピロリジン-2-オンの独自性は、官能基の特定の組み合わせにあります。これは、類似の化合物と比較して、独自の生物活性和化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives, thiomorpholine derivatives, and pyrrolidinone derivatives. Examples include:
- 1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one
- 1-(2H-indazol-3-yl)-4-(piperidin-4-ylcarbonyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C16H18N4O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-(1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N4O2S/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18) |
InChIキー |
LSNMNWQRNJEERS-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(2-methoxyethyl)-N-(3-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11226720.png)
![N,N-diethyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B11226722.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226731.png)
![7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226739.png)

![Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate](/img/structure/B11226752.png)
![N-(4-ethylphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226772.png)
![2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11226782.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226784.png)
![7-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11226788.png)
![4-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226795.png)
![6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226805.png)
![2'-isobutyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11226808.png)
